molecular formula C17H28N2O4 B14146974 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine CAS No. 373370-28-6

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine

Cat. No.: B14146974
CAS No.: 373370-28-6
M. Wt: 324.4 g/mol
InChI Key: HHZBXUUFGARUHT-UHFFFAOYSA-N
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Description

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine involves several steps. The primary synthetic route includes the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine under specific conditions to yield the target compound.

Industrial production methods typically involve optimizing these reactions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: This compound is studied for its potential interactions with biological molecules. It can be used in the development of new drugs or as a tool to study biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine can be compared with similar compounds such as:

    N-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate: This compound has a similar structure but different functional groups, leading to different properties and applications.

    N-{2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanaminium: Another similar compound with variations in its molecular structure, resulting in unique characteristics.

Properties

CAS No.

373370-28-6

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

1-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine

InChI

InChI=1S/C17H28N2O4/c1-18-7-9-19(10-8-18)11-12-22-13-14-23-17-15(20-2)5-4-6-16(17)21-3/h4-6H,7-14H2,1-3H3

InChI Key

HHZBXUUFGARUHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=CC=C2OC)OC

solubility

48.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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